zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate is a coordination compound formed by the chelation of zinc ions with ethylenediamine tetraacetic acid. This compound is known for its ability to bind metal ions, making it useful in various applications, including industrial, medical, and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate can be synthesized by reacting ethylenediamine tetraacetic acid with a zinc salt, such as zinc sulfate or zinc chloride, in an aqueous solution. The reaction typically involves the following steps:
- Dissolve ethylenediamine tetraacetic acid in water.
- Add the zinc salt to the solution while stirring.
- Adjust the pH of the solution to around 7-8 using a base, such as sodium hydroxide.
- Allow the reaction to proceed at room temperature for several hours.
- Filter the solution to remove any insoluble impurities.
- Concentrate the solution and allow the monozinc ethylenediamine tetraacetate to crystallize.
Industrial Production Methods
In industrial settings, the production of monozinc ethylenediamine tetraacetate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate undergoes various chemical reactions, including:
Complexation: It can form complexes with other metal ions.
Substitution: The zinc ion can be replaced by other metal ions in the presence of suitable reagents.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the release of zinc ions and ethylenediamine tetraacetic acid.
Common Reagents and Conditions
Complexation: Reagents such as metal salts (e.g., copper sulfate, iron chloride) are used under neutral to slightly basic conditions.
Substitution: Reagents like sodium or potassium salts of other metals are used under controlled pH conditions.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Major Products
Complexation: Metal-ethylenediamine tetraacetate complexes.
Substitution: New metal-ethylenediamine tetraacetate complexes with different metal ions.
Hydrolysis: Zinc ions and ethylenediamine tetraacetic acid.
Wissenschaftliche Forschungsanwendungen
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Employed in enzyme assays to inhibit metal-dependent enzymes by chelating metal cofactors.
Medicine: Investigated for its potential in chelation therapy to treat heavy metal poisoning.
Industry: Utilized in water treatment processes to remove metal ions and in the formulation of detergents and cleaning agents.
Wirkmechanismus
The primary mechanism of action of monozinc ethylenediamine tetraacetate involves the chelation of metal ions. The ethylenediamine tetraacetic acid moiety binds to metal ions through its carboxylate and amine groups, forming stable complexes. This chelation process sequesters metal ions, preventing them from participating in unwanted chemical reactions or biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium ethylenediamine tetraacetate
- Calcium disodium ethylenediamine tetraacetate
- Tetrasodium ethylenediamine tetraacetate
Uniqueness
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate is unique due to its specific binding with zinc ions, which imparts distinct properties compared to other ethylenediamine tetraacetic acid derivatives. Its ability to selectively chelate zinc ions makes it valuable in applications where zinc ion sequestration is required.
Eigenschaften
CAS-Nummer |
15954-98-0 |
---|---|
Molekularformel |
C10H14N2O8Zn |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
InChI-Schlüssel |
YTSDVWYUJXKXCC-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Zn+2] |
Kanonische SMILES |
[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Zn+2] |
Key on ui other cas no. |
55448-21-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.